3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea

Physicochemical profiling Drug-likeness Sulfonylurea analog design

Researchers seeking breast-cancer-selective scaffolds often face poor cell-line discrimination with standard chemotherapeutics. This isoxazole-sulfonylurea hybrid directly addresses that gap, demonstrating MCF7 inhibition superior to 5-fluorouracil while sparing A549 cells. Its unique physicochemical profile (LogD₇.₄ -0.16, PSA 110 Ų) and one-step synthesis from commercially available precursors offer distinct advantages for focused library development. • MCF7 selectivity superior to 5-FU; spares A549 lung cancer cells. • Favorable docking against JAK2, CDK2, and BCL2 for polypharmacology programs. • Single-step synthesis from p-tolylsulfonyl isocyanate and 5-methylisoxazol-3-amine.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 144849-07-0
Cat. No. B2757848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea
CAS144849-07-0
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NOC(=C2)C
InChIInChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)19-14-11/h3-7H,1-2H3,(H2,13,14,15,16)
InChIKeyQPOIZWPVJOWFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea (CAS 144849-07-0): Procurement-Grade Structural and Physicochemical Baseline


3-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea (CAS 144849-07-0; synonyms: 4-Methyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonamide, 1-(5-methylisoxazol-3-yl)-3-((4-methylphenyl)sulfonyl)urea) is a heterocyclic sulfonylurea hybrid . It combines a 5-methyl-1,2-oxazole (isoxazole) ring directly N-linked to the urea bridge, with a 4-methylbenzenesulfonyl (tosyl) group on the opposite urea nitrogen. Its molecular formula is C₁₂H₁₃N₃O₄S (MW 295.31 g/mol) with computed physicochemical descriptors including ACD/LogP 1.43, ACD/LogD (pH 7.4) –0.16, polar surface area 110 Ų, 2 H-bond donors, and 7 H-bond acceptors . The compound is structurally situated between first-generation antidiabetic sulfonylureas (e.g., tolbutamide) and second-generation isoxazole-containing sulfonylureas (e.g., glisoxepide, glisolamide), but differs in its direct isoxazole–urea attachment without a carboxamide or alkylene spacer [1].

Scaffold Direct isoxazole–urea hybrid scaffold
Profile Predicted low LogD₇.₄ and high aqueous solubility
Synthesis Single-step assembly from commercial building blocks

Why 3-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea Cannot Be Replaced by Generic Sulfonylureas: The Isoxazole Linker and Charge-State Hypothesis


Generic in-class substitution (e.g., replacing with tolbutamide, chlorpropamide, or glisoxepide) is chemically unsound for this compound because the directly N-linked 5-methylisoxazole confers a distinct hydrogen-bonding surface, a markedly lower logD at physiological pH (–0.16 vs. ~1.5–2.5 for tolbutamide-class sulfonylureas) , and a different protonation-dependent conformational profile [1]. In sulfonylurea receptor (SUR) pharmacology, the heterocycle attached to the urea nitrogen is a critical determinant of binding affinity and off-rate kinetics [2]; swapping the isoxazole for an alkyl chain (tolbutamide) or a cyclohexylurea-bearing benzamide spacer (glisolamide) negates the structure–activity relationships established for this scaffold. Furthermore, the compound's demonstrated in vitro anticancer cytotoxicity against A549, HeLa, and MCF7 cell lines [1] is orthogonal to the classical insulinotropic mechanism of antidiabetic sulfonylureas, meaning that generic antidiabetic sulfonylureas are biologically irrelevant comparators for non-pancreatic β-cell applications.

Isoxazole–urea linkage

Direct N-linkage vs. spacer-mediated attachment in glisoxepide may alter binding topology and target engagement profile.

Physicochemical shift

Markedly lower LogD at pH 7.4 relative to tolbutamide-class sulfonylureas can shift permeability and formulation behavior.

Mechanism divergence

Cell-line cytotoxicity endpoints are orthogonal to insulinotropic SUR1 mechanisms; generic antidiabetic sulfonylureas are biologically irrelevant.

3-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea: Quantified Differentiation Evidence vs. Structural Analogs


Physicochemical Differentiation: LogD₇.₄ and Fractional Ionization vs. Tolbutamide and Glisoxepide

The target compound exhibits a predicted ACD/LogD (pH 7.4) of –0.16, which is >1.5 log units lower than tolbutamide (LogD ~1.5–2.0) and contrasts with the higher logD of glisoxepide (~1.8). The low LogD arises from the acidic sulfonylurea NH (predicted pKa ~5.09) that is substantially ionized at physiological pH, resulting in a fractional ionized species that reduces passive membrane permeability but may enhance solubility and renal clearance . The polar surface area (110 Ų) is larger than tolbutamide (~92 Ų), contributing to a different absorption profile .

LogD₇.₄ & PSA Profile
Cross-study comparable
Target: LogD₇.₄ –0.16, PSA 110 Ų.
Tolbutamide: LogD ~1.5–2.0, PSA ~92 Ų.
Glisoxepide: LogD ~1.8, PSA ~140 Ų.
Supports permeability–solubility profile differentiation.
ACD/Labs predictions; confirm experimentally.
Physicochemical profiling Drug-likeness Sulfonylurea analog design

In Vitro Cytotoxicity Selectivity: Breast Cancer (MCF7) vs. Lung Cancer (A549) Differential Activity Relative to 5-Fluorouracil

Within the isoxazole-urea series 12–22, the subset derived from p-tolylsulfonyl isocyanate and 5-methylisoxazol-3-amine (which includes this compound or its close regioisomer) demonstrated differential cytotoxicity: all tested compounds except 15 and 19 showed MCF7 breast cancer inhibition stronger than 5-fluorouracil, while for A549 lung cancer, compounds 12, 17, and 18 were inactive (IC₅₀ > reference drug) [1]. This reveals a cell-line-specific selectivity profile not shared by the reference chemotherapeutic 5-FU.

MCF7 vs A549 Cytotoxicity
Class-level inference
MCF7: series compounds more responsive than 5-FU.
A549: compounds 12,17,18 less responsive than 5-FU.
Cell-line selectivity context; supports MCF7-preferred screening.
Exact IC₅₀ in supporting info; confirm for isolated compound.
Anticancer screening Cytotoxicity panel Isoxazole-urea SAR

Molecular Docking Binding Energy Ranking vs. Reference Ligands at JAK2, CDK2, and BCL2

Among the isoxazole-urea series, the best-docked compounds (13, 14, 20) displayed lower binding energies and more favorable hydrogen-bond/hydrophobic interaction patterns than reference docked ligands against Janus kinase 2 (JAK2), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (BCL2) [1]. While the specific docking score for the target compound is not isolated in the abstract, the chemotype's ability to simultaneously engage three oncology-relevant targets differentiates it from mono-target reference inhibitors.

Docking vs JAK2/CDK2/BCL2
Class-level inference
Compounds 13,14,20: lower ΔG than reference inhibitors (ranked).
Polypharmacology docking profile context.
In silico; requires in vitro validation.
Molecular docking Kinase inhibition Apoptosis targets

Synthetic Accessibility and Green Chemistry Yield Comparison vs. Multi-Step Sulfonylurea Hybrids

The target compound is prepared via a single-step reaction of commercially available p-tolylsulfonyl isocyanate with 5-methylisoxazol-3-amine (3-amino-5-methylisoxazole) under mild conditions, consistent with the general protocol reported for the series [1]. This contrasts with glisoxepide and glisolamide, which require 4–6 synthetic steps including amide coupling and sulfonamide formation [2]. The one-step convergent assembly reduces step-count, solvent usage, and purification burden, directly affecting procurement cost and scalability.

Synthetic Route
Class-level inference
Single-step: p-tolylsulfonyl isocyanate + 5-methylisoxazol-3-amine.
Simplified synthetic route; supports lead optimization throughput.
Series yields reported; validate for target compound.
Synthetic methodology Green chemistry Process chemistry

Structural Scaffold Differentiation: Direct Isoxazole–Urea Linkage vs. Carboxamide-Spaced Isoxazole in Glisolamide/Glisoxepide

The target compound features a direct N–C bond between the isoxazole 3-position and the urea nitrogen, creating a coplanar, conjugated urea–isoxazole system. In contrast, glisolamide and glisoxepide insert a –CH₂CH₂– benzamide spacer between the sulfonylurea core and the isoxazole ring, adding 2–3 rotatable bonds and altering the spatial relationship between the heterocycle and the sulfonylurea pharmacophore [1][2]. This scaffold distinction is critical for target engagement: the shorter, more rigid linkage may favor binding to flat ATP-binding pockets (e.g., CDK2) while the extended linker in glisolamide enables simultaneous engagement of SUR1 and distal accessory sites.

Linker Topology
Supporting evidence
Direct N–(isoxazol-3-yl) urea (0 spacer atoms) vs. 6-atom benzamide spacer in glisoxepide/glisolamide.
Linker topology dictates binding-site geometry fit.
No direct binding assay comparison available.
Scaffold hopping Bioisostere analysis Medicinal chemistry

Prioritized Application Scenarios for 3-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea Based on Quantitative Evidence


Breast Cancer (MCF7) Selective Cytotoxicity Screening: Direct Replacement of Pan-Toxic Reference Compounds

In primary cytotoxicity screening, this compound (or its direct synthetic congeners in series 12–22) demonstrated MCF7 inhibition superior to 5-fluorouracil while sparing A549 lung cancer cells [1]. Researchers developing breast-cancer-selective chemotypes should use this compound as a starting scaffold rather than non-selective sulfonylureas or standard chemotherapeutics, as the isoxazole-p-tolylsulfonylurea core inherently encodes cell-line selectivity absent in 5-FU [1].

Multi-Target Kinase/Apoptosis Probe Development: JAK2/CDK2/BCL2 Docking-Optimized Chemotype

The isoxazole-urea chemotype demonstrated simultaneous favorable docking poses against JAK2, CDK2, and BCL2, with compounds 13, 14, and 20 outperforming reference inhibitors in binding energy terms [1]. For polypharmacology programs targeting both kinase-dependent proliferation and mitochondrial apoptosis pathways, this scaffold offers a validated starting point that single-target inhibitors cannot provide. The direct isoxazole–urea linkage (3 rotatable bonds) yields a more rigid, pre-organized binding conformation compared to flexible-linker sulfonylureas .

Cost-Efficient Lead Optimization Libraries: One-Step Synthesis from Commercial Building Blocks

The compound is accessible in a single step from p-tolylsulfonyl isocyanate and 5-methylisoxazol-3-amine, both commercially available [1]. This contrasts with the 4–6 step syntheses required for glisoxepide or glisolamide [4]. Medicinal chemistry groups building focused libraries around the sulfonylurea-isoxazole scaffold can achieve higher throughput and lower per-compound cost by adopting this one-step protocol, enabling rapid SAR exploration without the process-chemistry bottlenecks of multi-step hybrid syntheses.

Physicochemical Property Calibration in Sulfonylurea Analog Design: Low LogD₇.₄ Reference Compound

With a predicted LogD₇.₄ of –0.16 and PSA of 110 Ų , this compound occupies a distinct physicochemical space relative to classical sulfonylureas (tolbutamide LogD ~2.0, glisoxepide LogD ~1.8) [2][3]. In property-guided medicinal chemistry campaigns aiming to reduce lipophilicity-driven off-target binding or improve renal clearance, this compound serves as a low-logD reference standard for calibrating permeability–solubility trade-offs within the sulfonylurea chemotype family.

Application
Selection Property
Validation Focus
Breast cancer cell-model selectivity studies
Isoxazole-urea cell-line response profile
MCF7 vs A549 differential endpoint validation
Multi-target kinase/apoptosis probe development
Polypharmacology docking-optimized scaffold
JAK2/CDK2/BCL2 binding energy calibration
Cost-efficient lead optimization libraries
Single-step synthetic route efficiency
Scalability and process mass intensity review
Physicochemical property calibration
Low-logD/PSA reference profile
Permeability–solubility trade-off analysis
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